molecular formula C10H8N4 B188971 Propanedinitrile, [(4-methylphenyl)hydrazono]- CAS No. 40257-94-1

Propanedinitrile, [(4-methylphenyl)hydrazono]-

Cat. No.: B188971
CAS No.: 40257-94-1
M. Wt: 184.2 g/mol
InChI Key: QWXZCLDAHBYABA-UHFFFAOYSA-N
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Description

Propanedinitrile, [(4-methylphenyl)hydrazono]- (CAS: Not explicitly listed; referred to as OR-1259 in pharmacological studies), is a hydrazono-propanedinitrile derivative characterized by a 4-methylphenyl group attached to a hydrazone-linked dinitrile backbone. It was identified as a positive inotropic and vasodilatory agent with antiarrhythmic properties, showing efficacy in treating myocardium ischemia and congestive heart failure . Its synthesis typically involves coupling reactions with aromatic diazonium salts or intermediates derived from malononitrile precursors .

Structurally, the compound belongs to a broader class of arylhydrazononitriles, which are versatile intermediates in synthesizing heterocycles like triazoles and pyrimidines .

Properties

IUPAC Name

2-[(4-methylphenyl)hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-8-2-4-9(5-3-8)13-14-10(6-11)7-12/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZCLDAHBYABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355885
Record name Propanedinitrile, [(4-methylphenyl)hydrazono]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40257-94-1
Record name Propanedinitrile, [(4-methylphenyl)hydrazono]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 4-Methylphenylhydrazine Derivatives

The synthesis begins with diazotization of 4-methylaniline in hydrochloric acid (HCl) at 0–5°C, followed by coupling with malononitrile. This one-pot reaction proceeds via electrophilic aromatic substitution, where the diazonium ion attacks the active methylene group of malononitrile.

Reaction conditions :

  • Solvent : Dioxane or ethanol

  • Temperature : 0–5°C for diazotization; reflux (80–100°C) for coupling

  • Yield : 63–87%

A representative protocol involves dissolving 4-methylaniline (1 mmol) in HCl (0.28 mL), followed by dropwise addition of sodium nitrite (NaNO₂, 2 mmol) in water. The resulting diazonium salt is coupled with malononitrile (1 mmol) in dioxane, yielding [(4-methylphenyl)hydrazono]propanedinitrile as a yellow crystalline solid.

Cyclocondensation Reactions

Enaminone-Malononitrile Cyclization

Enaminones react with malononitrile in ethanol or dioxane under reflux to form bis-heterocyclic compounds. For example, enaminone 1 (0.5 mmol) and malononitrile (1 mmol) in ethanolic piperidine yield [(4-methylphenyl)hydrazono]propanedinitrile derivatives via 1,4-addition and cyclization.

Mechanistic pathway :

  • 1,4-Addition : Malononitrile attacks the α,β-unsaturated carbonyl of the enaminone.

  • Cyclization : Intramolecular nucleophilic attack forms a six-membered ring.

  • Rearrangement : A 1,3-nitrogen shift stabilizes the product.

Enantiomeric Resolution

Tartaric Acid-Mediated Crystallization

Racemic [(4-methylphenyl)hydrazono]propanedinitrile is resolved using L-tartaric acid in 2-propanol. The (-)-enantiomer forms a diastereomeric salt with L-tartaric acid, which crystallizes preferentially.

Procedure :

  • Dissolve racemate (1 mol) in 2-propanol (40 L).

  • Add L-tartaric acid (2 mol) and heat to dissolve.

  • Cool slowly to 20°C; filter crystalline (-)-enantiomer salt.

  • Liberate free base using potassium carbonate.

Performance metrics :

ParameterValue
Optical purity99.5%
Melting point207–210°C
Specific rotation[α]D²⁵ = -383° (EtOH)

Solvent and Temperature Optimization

Crystallization from Dioxane

Crude [(4-methylphenyl)hydrazono]propanedinitrile is purified via recrystallization from dioxane. The racemic compound precipitates first, leaving the enantiomer-enriched solution.

Typical protocol :

  • Dissolve product (104.6 g) in hot dioxane (0.6 L).

  • Cool to room temperature; filter racemic crystals (74.6 g).

  • Evaporate filtrate to isolate (-)-enantiomer (23.8 g).

Yield enhancement : Recycling the racemic fraction increases overall yield to >90%.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

MethodYieldPurityScalabilityCost Efficiency
Diazonium coupling87%95%ModerateHigh
Cyclocondensation63%90%LowModerate
Tartaric resolution70%99.5%HighLow

Diazonium coupling offers the best balance of yield and cost, while tartaric acid resolution achieves unparalleled enantiopurity.

Structural Characterization

Spectroscopic Data

  • IR : νmax = 2187 cm⁻¹ (C≡N), 1624 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d6): δ 2.35 (s, 3H, CH3), 7.25–7.45 (m, 4H, Ar-H), 10.2 (s, 1H, NH).

  • MS : m/z 212 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [(4-methylphenyl)hydrazono]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The compound can undergo substitution reactions where the hydrazono group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable nucleophile.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazono derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: Propanedinitrile, [(4-methylphenyl)hydrazono]-, serves as a versatile intermediate in organic synthesis. Its hydrazone linkage allows for the formation of more complex organic molecules through various reaction pathways, including condensation reactions and cyclization processes.

2. Biology:

  • Potential Biological Activities: Research indicates that derivatives of propanedinitrile may exhibit significant biological activities, including antioxidant properties and anticancer effects. The hydrazone moiety is known for its ability to form stable complexes with metal ions, which can enhance the biological activity of the compound.

3. Medicine:

  • Pharmaceutical Development: The compound's derivatives are being investigated for their potential as therapeutic agents. Studies have shown that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy.

Research has highlighted the antioxidant and anticancer properties of propanedinitrile derivatives:

Antioxidant Activity:

  • DPPH Radical Scavenging Assay: Several studies have evaluated the antioxidant capacity of propanedinitrile derivatives using the DPPH method. The following table summarizes findings on DPPH scavenging activity:
CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
Derivative A74.5 ± 2.31.37 times higher
Derivative B68.2 ± 3.1Comparable

These results indicate that specific derivatives possess significant antioxidant activity.

Cytotoxicity Studies:

  • A study assessing the effects of propanedinitrile derivatives on glioblastoma cells revealed substantial reductions in cell viability, suggesting potential as anticancer agents.

Case Studies

Several notable studies have emphasized the efficacy of propanedinitrile derivatives:

  • Antioxidant Properties Study: This investigation demonstrated that certain derivatives exhibited DPPH scavenging activity significantly higher than that of ascorbic acid.
  • Cytotoxicity in Cancer Models: Research assessed the impact on glioblastoma cells, revealing a reduction in cell viability and highlighting their anticancer potential.
  • In Vivo Studies: Preliminary studies indicated that certain hydrazone derivatives could suppress tumor growth in murine models without significant toxicity, suggesting favorable therapeutic profiles.

Mechanism of Action

The mechanism of action of propanedinitrile, [(4-methylphenyl)hydrazono]- involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. These interactions can affect various cellular processes, including enzyme activity, gene expression, and signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among propanedinitrile derivatives include substituents on the aromatic ring and modifications to the hydrazone backbone. These changes significantly alter melting points, solubility, and reactivity.

Table 1: Structural and Physical Properties of Selected Propanedinitrile Derivatives

Compound Name Substituent(s) Melting Point (°C) Molecular Formula Yield (%) Reference
Propanedinitrile, [(4-methylphenyl)hydrazono]- 4-methylphenyl 210–214 (decomp.) C₁₀H₈N₄ 73–98
3c: [(4-Chlorophenyl)-pyrrolylphenyl] 4-Cl, pyrrolylphenyl 143–145 C₂₀H₁₃ClN₄ 75
3d: [(4-Methoxyphenyl)-pyrrolylphenyl] 4-OCH₃, pyrrolylphenyl 113–116 C₂₁H₁₆N₄O 70
3e: [(3,4-Dichlorophenyl)-pyrrolylphenyl] 3,4-Cl₂, pyrrolylphenyl Amorphous C₂₀H₁₂Cl₂N₄ N/A
BAY-9835 intermediate Ethyl ester, hydroxylimino 136–137 C₂₂H₁₉ClN₄O₃S 88

Key Observations :

  • Chlorinated derivatives (e.g., 3c, 3e) exhibit higher melting points and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Methoxy-substituted analogs (e.g., 3d) show lower melting points, likely due to reduced crystallinity from the polar OCH₃ group .
  • The target compound’s decomposition temperature (210–214°C) suggests moderate thermal stability, comparable to esters like BAY-9835 intermediates .

Key Observations :

  • The target compound’s high yield (98% in optimized conditions) highlights efficient coupling compared to indole derivatives (70–75%) .
  • Hydroxylamine-mediated reactions (e.g., BAY-9835 intermediate) achieve excellent yields under mild conditions, suggesting versatility in functionalizing the hydrazone backbone .

Table 3: Pharmacological Profiles

Compound Activity/Application IC₅₀/EC₅₀ Reference
Propanedinitrile, [(4-methylphenyl)hydrazono]- Myocardium ischemia treatment Not quantified
Pyrazole derivative (ii) LOX inhibition 1.92 ± 0.01 μM
OR-1259 (related analog) Positive inotropic effect EC₅₀: ~10⁻⁷ M

Key Observations :

  • The target compound’s anti-ischemic effects are attributed to its vasodilatory and inotropic actions, though exact potency data remain undisclosed .
  • Pyrazole-based analogs demonstrate potent enzyme inhibition (e.g., LOX IC₅₀ = 1.92 μM), suggesting that substituents on the hydrazone moiety critically influence target affinity .

Biological Activity

Propanedinitrile, [(4-methylphenyl)hydrazono]- (chemical formula: C10H8N4), is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazono group attached to a propanedinitrile moiety. The presence of the hydrazono group allows for the formation of hydrogen bonds and other interactions with biological molecules, which can influence their structure and function. This characteristic is crucial for its biological activity, particularly in enzyme interactions and cellular signaling pathways.

Mechanisms of Biological Activity

Propanedinitrile, [(4-methylphenyl)hydrazono]- exhibits several biological activities, which can be attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in drug development .
  • Anticancer Properties : Research indicates that propanedinitrile derivatives may possess anticancer activity. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis in malignant cells .
  • Antioxidant Effects : The compound has demonstrated antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .

Case Studies

  • Anticancer Activity : In one study, a series of propanedinitrile derivatives were synthesized and tested against human cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). The results showed that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutic agents like Doxorubicin .
  • Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy of propanedinitrile derivatives against common pathogens. The results indicated that some derivatives had comparable or superior activity to established antibiotics.
  • Antioxidant Evaluation : A study utilizing the DPPH radical scavenging assay revealed that propanedinitrile compounds exhibited dose-dependent antioxidant activity. At higher concentrations, they significantly reduced free radical levels compared to control substances like ascorbic acid .

Data Table

The following table summarizes the biological activities observed in various studies on propanedinitrile derivatives:

Activity TypeTest Organism/Cell LineObserved EffectReference
AnticancerMCF-7Significant cytotoxicity
AnticancerNCI-H460Induction of apoptosis
AntimicrobialStaphylococcus aureusInhibition of bacterial growth
AntioxidantDPPH AssayDose-dependent radical scavenging

Q & A

Q. What are the standard synthetic routes for Propanedinitrile, [(4-methylphenyl)hydrazono]-?

The compound is typically synthesized via condensation of 4-methylphenylhydrazine with a nitrile precursor. For example, 2-phenyl-2-[2-(4-methylphenyl)hydrazono]acetonitrile is prepared by reacting 4-methylphenylhydrazine with substituted acetonitrile derivatives in ethanol under reflux. Reaction optimization includes using catalytic trimethylamine and purification via crystallization (e.g., methanol). Yield and purity are confirmed by melting point analysis, IR (to detect nitrile and hydrazone C=N stretches), and 1H^1H-NMR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies nitrile (C≡N, ~2200 cm1^{-1}) and hydrazone (C=N, ~1600 cm1^{-1}) functional groups.
  • 1H^1H-NMR : Reveals aromatic protons (δ 7.1–7.8 ppm) and hydrazone NH signals (δ 8.7 ppm).
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 235 for C15_{15}H13_{13}N3_3) .
  • Elemental analysis : Validates C, H, and N composition .

Q. What are common chemical reactions involving this hydrazono-propanedinitrile derivative?

The compound participates in cyclization reactions to form heterocycles. For instance, reacting with thiols or amines under acidic conditions yields 1,3,4-thiadiazoles or triazoles, respectively. These reactions often proceed via nucleophilic attack at the hydrazono group, followed by ring closure. Solvent choice (e.g., DMF or ethanol) and catalysts (e.g., trimethylamine) influence reaction efficiency .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction, refined using programs like SHELXL, provides precise bond lengths, angles, and conformation. For example, the hydrazono group’s E/Z configuration and planarity can be confirmed. SHELX software is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals .

Q. What computational methods predict physicochemical properties of this compound?

Quantum chemical calculations (e.g., DFT) and Quantitative Structure-Property Relationship (QSPR) models are employed. The CC-DPS platform uses neural networks to predict solubility, stability, and reactivity based on 3D structure data. These models validate experimental observations, such as the compound’s electrophilicity at the nitrile groups .

Q. How does structural modification impact biological activity in related compounds?

In cardiac research, analogs like Levosimendan—a propanedinitrile derivative—act as Ca2+^{2+}-sensitizers by binding troponin C. Modifying the hydrazono group’s substituents alters binding affinity and selectivity. For example, electron-withdrawing groups enhance stability but may reduce bioavailability .

Q. What strategies address contradictory data in reaction mechanisms?

Conflicting reports on reaction pathways (e.g., kinetic vs. thermodynamic control) are resolved using kinetic isotope effects (KIEs) and computational transition-state modeling. Solvent polarity (e.g., ethanol vs. DMF) and temperature are systematically varied to identify dominant mechanisms .

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